Lipophilicity-Driven Membrane Permeability Advantage Over 2-Methoxynaphthalenyl Analog
The target compound lacks the methoxy substituent present in 3-(2-methoxynaphthalen-1-yl)-N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}propanamide (CAS 1798678-39-3). Removal of the polar methoxy group is predicted to increase cLogP by approximately 0.8–1.2 log units, enhancing passive membrane permeability and potentially improving intracellular target access . This physicochemical difference is critical in cell-based assays where intracellular concentration drives efficacy.
| Evidence Dimension | cLogP (lipophilicity; predicted difference) |
|---|---|
| Target Compound Data | Predicted cLogP ~4.5–5.0 (unsubstituted naphthalene) |
| Comparator Or Baseline | 3-(2-methoxynaphthalen-1-yl) analog; predicted cLogP ~3.6–4.0 |
| Quantified Difference | ΔcLogP ≈ +0.8 to +1.2 log units for the target compound |
| Conditions | In silico prediction based on fragment-based cLogP contribution; experimental validation required. |
Why This Matters
Higher lipophilicity can translate into faster passive diffusion across cell membranes, making this compound the preferred choice for intracellular target engagement studies where the methoxy analog may underperform.
